Product packaging for 2-[4-(2-Furyl)-3-thienyl]furan(Cat. No.:CAS No. 175205-71-7)

2-[4-(2-Furyl)-3-thienyl]furan

Cat. No.: B573333
CAS No.: 175205-71-7
M. Wt: 216.254
InChI Key: IHDMPKLKNWGJMD-UHFFFAOYSA-N
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Description

Contextual Significance of Furan (B31954) and Thiophene (B33073) Heterocycles in Advanced Materials Chemistry

Furan and thiophene are five-membered aromatic heterocyclic compounds that serve as fundamental building blocks in the field of advanced materials chemistry. uou.ac.inuomus.edu.iq Their unique electronic and structural properties make them integral components in the design of novel organic materials with tailored functionalities. slideshare.net Thiophene, in particular, is a ubiquitous moiety in organic conjugated materials, valued for its contribution to photovoltaic applications. researchgate.net The incorporation of furan units into thiophene-based polymer chains has been explored as a strategy to enhance material properties. researchgate.net

The interest in these heterocycles stems from their aromatic nature, where the heteroatom (oxygen in furan, sulfur in thiophene) contributes a lone pair of electrons to the π-system, creating a six-electron aromatic sextet. msu.edunowgonggirlscollege.co.in This delocalization of π-electrons is crucial for the electronic properties of materials derived from them. Furan is generally more reactive than thiophene in electrophilic substitution reactions. msu.edu In the context of materials, this difference in electronegativity and reactivity between oxygen and sulfur allows for the fine-tuning of electronic and optical properties in copolymers and oligomers. nowgonggirlscollege.co.in

Furan and thiophene derivatives are extensively used in the synthesis of:

Conducting Polymers: Copolymers of furan and thiophene are investigated for their electrical conductivity, with applications in Organic Light-Emitting Diodes (OLEDs), optical amplifiers, and nanotechnology. rsc.org

Organic Field-Effect Transistors (OFETs): The substitution of thiophene with furan can modify molecular planarity and charge transport properties, which is critical for the performance of OFETs. researchgate.net

Optoelectronic Devices: The combination of furan and thiophene units is used to create materials with specific optical band gaps and fluorescence properties, making them suitable for devices like OLEDs. rsc.orgacs.orgacs.org Polyfuran itself shows potential as a humidity sensor due to its sensitivity to moisture.

The following table provides a basic comparison of the parent heterocycles, furan and thiophene.

PropertyFuranThiophene
Chemical Formula C₄H₄OC₄H₄S
Molar Mass 68.07 g/mol 84.14 g/mol
Heteroatom OxygenSulfur
Aromaticity AromaticAromatic
Reactivity Order More reactive than thiophene in electrophilic substitution. msu.eduLess reactive than furan in electrophilic substitution. msu.edu

Overview of Oligoheteroaromatic Compounds in Contemporary Research

Oligoheteroaromatic compounds are molecules composed of a defined number of linked aromatic heterocyclic rings. aip.org These oligomers serve as well-defined models for understanding the properties of their corresponding polymers and are increasingly investigated for their own unique applications. aip.org Research into these compounds spans multiple scientific disciplines, from medicinal chemistry to materials science. asianpubs.org

A significant area of contemporary research is the synthesis and study of mixed oligomers containing different heterocycles, such as furan and thiophene. aip.org The sequencing and connectivity of these rings can have a profound impact on the molecule's conformation and electronic properties. For instance, studies on furan-thiophene oligomers have shown that while oligothiophene chains tend to have a twisted conformation, the introduction of furan can lead to more planar structures. researchgate.net

Key research areas for oligoheteroaromatics include:

Molecular Electronics: Their defined structure and tunable electronic properties make them ideal candidates for components in molecular-scale electronic devices. aip.org

Organic Semiconductors: Oligomers are used as active materials in OFETs and OLEDs, where their performance is directly related to their structure and ability to self-assemble. researchgate.netacs.org

Supramolecular Chemistry: The ability of these molecules to form ordered structures through non-covalent interactions is a major focus, leading to the development of new functional materials.

Biomedical Applications: Certain oligoheteroaromatic structures are designed to interact with biological molecules, with research exploring their potential as DNA-binding agents.

The synthesis of these complex molecules often relies on modern organic chemistry techniques, particularly metal-catalyzed cross-coupling reactions, which allow for the precise construction of these multi-ring systems. organic-chemistry.org

Structural Elucidation and Nomenclature of 2-[4-(2-Furyl)-3-thienyl]furan

The compound This compound is a mixed terheteroaromatic oligomer, meaning it is composed of three heterocyclic rings. Its name precisely dictates its structure:

A central thiophene ring is the core.

This thiophene ring is substituted at two positions: position 3 and position 4.

A 2-furyl group (a furan ring attached via its second carbon atom) is located at the 4-position of the thiophene ring.

This entire {4-(2-furyl)-3-thienyl} moiety is attached as a substituent to the 2-position of a second furan ring.

The systematic naming of such complex heterocyclic systems follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). For fused or linked systems, nomenclature can become complex, often relying on a combination of trivial names (like furan and thiophene) and systematic rules for indicating connectivity. The Hantzsch-Widman system is another systematic method for naming heterocyclic compounds. uomus.edu.iqmsu.edu

The following table outlines the IUPAC nomenclature for the constituent rings.

HeterocycleTrivial NameIUPAC PrefixRing Size StemSuffix (Unsaturated)
Furan FuranOxa--ol--ole
Thiophene ThiopheneThia--ol--ole

While specific spectroscopic data for this compound is not widely published, its structure can be confirmed by standard analytical techniques. Structural elucidation would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the substitution pattern on the furan and thiophene rings. medcraveonline.com

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide fragmentation patterns that can help verify the sequence of the heterocyclic rings. medcraveonline.com

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the C-H, C=C, and C-O-C/C-S-C bonds within the furan and thiophene rings. medcraveonline.com

Photophysical studies on related mixed furan-thiophene oligomers show that their properties are highly dependent on the ring sequence. acs.orgaip.org It is expected that this compound would exhibit distinct absorption and emission spectra reflecting the electronic conjugation across the three-ring system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O2S B573333 2-[4-(2-Furyl)-3-thienyl]furan CAS No. 175205-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(furan-2-yl)thiophen-3-yl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S/c1-3-11(13-5-1)9-7-15-8-10(9)12-4-2-6-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMPKLKNWGJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657029
Record name 2,2'-(Thiene-3,4-diyl)difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-71-7
Record name 2,2'-(Thiene-3,4-diyl)difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Approaches for 2 4 2 Furyl 3 Thienyl Furan and Analogues

Transition Metal-Catalyzed Coupling Reactions for Heterobiaryls

Transition metal catalysis, particularly using palladium and copper, has become an indispensable tool for the synthesis of heterobiaryls. These reactions offer a high degree of control over regioselectivity and can tolerate a wide range of functional groups, making them ideal for the assembly of complex molecules from simpler building blocks.

Palladium-Mediated Cross-Coupling Methodologies

Palladium catalysts are widely employed in the formation of carbon-carbon bonds due to their high efficiency and functional group tolerance. Several palladium-mediated strategies have been successfully applied to the synthesis of furan- and thiophene-containing oligomers.

The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide, is a powerful method for the synthesis of mixed thiophene (B33073)/furan (B31954) oligomers. acs.orgnih.gov This approach has been utilized to create a series of these compounds, with some instances yielding symmetrical coupling products alongside the desired cross-coupling products. acs.orgnih.gov Researchers have successfully synthesized oligomers containing up to eleven rings using this methodology. acs.orgnih.gov

The versatility of the Stille coupling allows for the repetitive addition of heterocyclic units, enabling the construction of extended π-conjugated systems. capes.gov.br For example, oligo(thienylfuran)s with four and six heterocycles have been synthesized through repetitive Stille coupling reactions. capes.gov.br Similarly, this method has been used to produce oligo(thienylfuran)s with thiophene rings at both ends. nih.gov The solubility of the resulting oligomers is influenced by the chain length, the number of furan rings, and the thiophene-to-furan ratio. acs.org

Table 1: Examples of Stille Coupling for Thiophene/Furan Oligomer Synthesis

Starting MaterialsCatalystProductReference
bis(trimethylstannyl) SOS and 2-iodofuranPd(PPh₃)₄Five-ring heterocycle acs.org
bis(trimethylstannyl) SOSOS and 2-iodofuranPd(PPh₃)₄Seven-ring oligomer acs.org
monobromo SOS and bis(trimethylstannyl) SOSPd(PPh₃)₄Nine-ring oligomer acs.org
bis(trimethylstannyl) OSOSO and monobromo SOSPd(PPh₃)₄Eleven-ring oligomer acs.org

SOS and OSOSO represent specific thiophene-furan oligomer fragments.

Decarboxylative cross-coupling has emerged as a valuable synthetic strategy, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.orgd-nb.info This method avoids the need for pre-functionalized organometallic reagents. In the context of furan derivatives, dearomatizative and decarboxylative cascade reactions of 2-alkyl-3-furfural derivatives have been developed. researchgate.net These reactions can be catalyzed by aminocatalysts, transforming the furfural (B47365) derivatives into dienamine-like intermediates through a dearomatization process. researchgate.net While direct examples for the synthesis of 2-[4-(2-Furyl)-3-thienyl]furan are not explicitly detailed, the principles of decarboxylative coupling of heteroaromatic carboxylic acids are well-established and offer a potential route. researchgate.net Bimetallic systems, often employing both palladium and copper, have been shown to be effective in decarboxylative cross-coupling for biaryl synthesis. wikipedia.org

Direct C-H homocoupling offers an atom-economical approach to synthesizing bi- and oligo-heteroaromatic compounds by avoiding the pre-functionalization of starting materials. An efficient palladium-catalyzed intermolecular direct C-H homocoupling of furans and thiophenes has been developed using molecular oxygen as the sole oxidant. researchgate.net This method exhibits complete C5-position regioselectivity and is applicable to both C2- and C3-substituted furans and thiophenes, providing a straightforward route to bifurans and bithiophenes under mild conditions. researchgate.net Palladium-catalyzed C-H homocoupling of thiophene derivatives has also been achieved in the presence of silver(I) fluoride (B91410) or acetate, yielding a variety of bithiophenes in good to excellent yields. acs.org

The direct heteroarylation of heteroarenes is a powerful tool for constructing complex aromatic systems. Palladium complexes have been shown to catalyze the direct C5 or C2 arylation of furans and thiophenes with various aryl bromides at elevated temperatures. acs.org This approach allows for the introduction of aryl groups onto the heterocyclic rings.

Furthermore, an efficient method for the synthesis of unsymmetrical biheteroaryl molecules has been developed via Pd(II)-catalyzed oxidative C-H/C-H cross-coupling of heteroarenes. acs.org This process enables the heterocoupling of both electron-rich and electron-poor heteroarenes, including the coupling of various thiophenes or furans with partners like xanthines and pyridine (B92270) N-oxides. acs.org Rhodium catalysis has also been employed for the ortho-heteroarylation of phenols with electron-rich heteroarenes such as thiophene and furan, proceeding through a twofold C-H activation. rsc.org

Table 2: Examples of Palladium-Catalyzed Heteroarylation

HeteroareneCoupling PartnerCatalyst SystemProductReference
Furan/Thiophene DerivativesAryl BromidesPd(II) complexesArylated Furan/Thiophene acs.org
Thiophenes/FuransCaffeinePd(OAc)₂ / Cu(OAc)₂·H₂OHeteroarylated Caffeine acs.org
Benzothiophene/BenzofuranCaffeinePd(OAc)₂ / Cu(OAc)₂·H₂O2-Heteroarylated Caffeine acs.org
Direct C-H Homocoupling of Furan and Thiophene Rings.

Copper-Catalyzed Synthetic Routes

Copper catalysis provides an alternative and often more economical approach for the synthesis of furan and thiophene-containing compounds. Copper-mediated dimerization of thiophenecarboxamides has been achieved through a dual C-H cleavage strategy. chim.it However, this specific protocol was found to be unique to the thiophene ring and not compatible with furan-containing substrates. chim.it

More broadly, copper-catalyzed reactions have been developed for the synthesis of substituted furans. For instance, a catalytic decarboxylative annulation for the regioselective synthesis of trisubstituted furans has been achieved by the cycloaddition of ketones with α,β-unsaturated carboxylic acids in the presence of a copper salt. rsc.org Additionally, copper-catalyzed dual oxidation provides a route to 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids, a reaction that involves oxidative decarboxylation. acs.org While not directly forming the furan-thiophene linkage, these methods highlight the utility of copper in activating and coupling components that could be adapted for the synthesis of the target molecule and its analogues.

Indium and Rhodium-Mediated Transformations

Indium and rhodium catalysts have emerged as powerful tools in the synthesis of complex organic molecules, including heteroaromatic systems.

Indium(III) catalysts are known for their ability to activate substrates and facilitate a variety of bond-forming reactions. researchgate.net They have been particularly useful in reactions involving electron-rich heterocycles. researchgate.net For instance, indium-catalyzed reactions can promote the coupling of different heteroaryl units, a key step in assembling structures like this compound. Mechanistic studies suggest that these transformations can proceed through the formation of a carbon-indium bond on the heteroaryl ring. researchgate.net

Rhodium catalysts, on the other hand, are well-known for their role in C-H activation and cross-coupling reactions. clockss.org Rhodium(I)-catalyzed [4+2+1] cycloadditions, for example, have been employed to construct seven-membered rings fused to five-membered heterocycles, showcasing the potential of rhodium in building complex fused systems. clockss.org While not directly applied to the title compound, these methods offer a strategic approach to creating intricate molecular architectures that could be adapted for the synthesis of furan-thiophene analogues.

CatalystReaction TypeApplicationKey Features
Indium(III) saltsNucleophilic Aromatic SubstitutionSynthesis of heteroarylaminesBroad functional group tolerance researchgate.net
Rhodium(I) complexes[4+2+1] CycloadditionFormation of fused 5/7 ring systemsUtilizes in situ generated ene/yne-ene-allenes clockss.org

Multicomponent Reaction (MCR) Strategies for Furan-Thiophene Architectures

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. scispace.comtubitak.gov.tr This strategy is particularly valuable for constructing diverse heterocyclic frameworks. scispace.comrsc.org

The application of MCRs to the synthesis of furan and thiophene derivatives allows for the rapid assembly of substituted heterocyclic systems. tubitak.gov.trhhu.de For example, a one-pot, four-component synthesis can yield pentasubstituted pyrroles, a strategy that could be conceptually extended to furan and thiophene systems. sci-hub.se A notable MCR is the furan-thiol-amine (FuTine) reaction, which combines a furan-based electrophile with thiol and amine nucleophiles to form stable pyrrole (B145914) structures, demonstrating the potential for creating complex heterocycles in one pot. rsc.orgresearchgate.net While direct synthesis of this compound via an MCR has not been explicitly reported, the principles of MCRs provide a powerful platform for designing novel synthetic routes to such architectures. scispace.comrsc.org

MCR StrategyReactantsProduct TypeAdvantages
Furan-thiol-amine (FuTine)Furan-based electrophile, thiol, amineN-substituted pyrrolesChemoselective, robust in aqueous conditions rsc.orgresearchgate.net
Four-component reactionArylglyoxals, acetylacetone, phenolsHighly functionalized furansOne-pot synthesis, high yields tubitak.gov.tr

Cyclization and Annulation Reactions for Heterocyclic Ring Formation

Cyclization and annulation reactions are fundamental strategies for constructing the core ring systems of heterocyclic compounds like furans and thiophenes. acs.orgmdpi.comacs.org

Intramolecular oxidative coupling is a powerful method for forming fused heterocyclic systems. researchgate.netorganic-chemistry.org For instance, the palladium-catalyzed intramolecular oxidative C-H/C-H coupling of 3-aryloxybenzo[b]thiophenes leads to the formation of benzothieno[3,2-b]benzofurans. rsc.org Similarly, copper-catalyzed intramolecular dehydrogenative C-H/O-H coupling provides an efficient route to these fused systems with good to excellent yields. rsc.org These methods often involve the formation of a radical intermediate, which then undergoes cyclization. rsc.org

Electrophilic recyclization processes offer a pathway to transform one heterocyclic system into another. While specific examples for the direct synthesis of this compound are scarce, the general principle involves the ring-opening of a starting heterocycle followed by a recyclization event to form the desired furan or thiophene ring. These transformations are often promoted by electrophilic reagents. acs.org

Dehydrogenative annulation is an efficient strategy for constructing fused aromatic systems by forming C-C or C-heteroatom bonds through the removal of hydrogen. dokumen.pub For example, the DDQ-mediated intermolecular oxidative dehydrogenative 3,3'-coupling of 2-aryl-benzo[b]furans and 2-aryl-benzo[b]thiophenes has been demonstrated. rsc.orgrsc.org This reaction is thought to proceed via the formation of a radical cation intermediate. rsc.orgrsc.org Another approach involves a microwave-assisted intramolecular dehydro-Diels-Alder reaction of furan and thiophene derivatives to form substituted benzofused heterocycles.

Reaction TypeKey Reagents/CatalystsProduct TypeMechanistic Insight
Intramolecular Oxidative CouplingPd or Cu catalystsFused furan-thiophene systemsRadical pathway initiated by single electron transfer rsc.org
Dehydrogenative AnnulationDDQ/H+, MicrowaveFused heterocyclesRadical cation formation, Diels-Alder pathway rsc.orgrsc.org

Electrophilic Recyclization Processes.

Directed Ortho Metalation (DoM) in Furan and Thiophene Derivatization

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic compounds. nih.govwikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgacs.org

In the context of furan and thiophene chemistry, DoM allows for the introduction of substituents at specific positions, which is crucial for the synthesis of complex molecules like this compound. For π-excessive heterocycles like furan and thiophene, lithiation predominantly occurs at the C-2 position. uwindsor.ca However, the presence of a DMG can override this inherent reactivity to direct metalation to other positions. uwindsor.ca For instance, the O-carbamate group is a strong DMG that has been utilized in the synthesis of 2-(3-thienyl)-O-aryl carbamates through a DoM-Negishi cross-coupling sequence. nih.govacs.org This methodology highlights the potential of DoM for the controlled, stepwise assembly of multi-heteroaryl systems.

HeterocycleDirecting GroupPosition of MetalationSubsequent Reaction
Furan(if present)Predominantly C2, or ortho to DMG uwindsor.caElectrophilic quench
Thiophene(if present)Predominantly C2, or ortho to DMG uwindsor.caElectrophilic quench
Aryl Carbamate-OCONR₂Ortho to carbamateNegishi Cross-Coupling nih.govacs.org

One-Pot Synthetic Protocols for Efficiency Enhancement.

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, represent a significant advancement in chemical synthesis, offering improved efficiency, reduced waste, and cost savings. For the construction of complex molecules like this compound and its analogues, one-pot strategies are highly desirable.

The synthesis of substituted furans and thiophenes, the core components of the target molecule, has been a focus of one-pot protocol development. For example, a one-pot procedure for synthesizing substituted thiophene and furan derivatives from terminal alkynes has been reported. sioc-journal.cn This method relies on a sequence of C(sp)-C(sp) oxidative coupling, selective hydration, and intramolecular annulation. sioc-journal.cn This strategy provides a convenient pathway to these important heterocyclic motifs.

A notable one-pot synthesis for thieno[3,2-b]furan (B2985385) derivatives, which are structurally analogous to the target compound, has been developed. rsc.org This method combines a regioselective intermolecular Suzuki coupling with a subsequent intramolecular Ullmann C-O coupling reaction. rsc.org The process is efficiently catalyzed by a dual system of Pd(PPh₃)₄ and copper(I) thiophene-2-carboxylate (B1233283) (CuTc). rsc.org The reaction proceeds in moderate to good yields for a variety of substrates, demonstrating the robustness of this one-pot approach. rsc.org

The synthesis of 2-substituted furans has also been achieved through a one-pot reaction involving a titanium-alkyne complex generated from 3,3-diethoxypropyne and an aldehyde. clockss.org This method provides a direct and efficient route to a variety of 2-substituted furans in good yields. clockss.org

The table below details the findings from a one-pot synthesis of benzo acs.orgclockss.orgthieno[3,2-b]benzofurans, highlighting the scope of the reaction with different substituted starting materials. rsc.org

Starting Material 1 (Boronic Acid) Starting Material 2 (Halogenated Thiophene) Catalyst System Base Solvent Yield (%) Reference
2-Methoxyphenylboronic acid2-Bromo-3-chlorothiophenePd(PPh₃)₄ / CuTcK₃PO₄·3H₂Otert-Butanol65 rsc.org
4-Methoxyphenylboronic acid2-Bromo-3-chlorothiophenePd(PPh₃)₄ / CuTcK₃PO₄·3H₂Otert-Butanol70 rsc.org
4-Fluorophenylboronic acid2-Bromo-3-chlorothiophenePd(PPh₃)₄ / CuTcK₃PO₄·3H₂Otert-Butanol58 rsc.org
Naphthalen-2-ylboronic acid2-Bromo-3-chlorothiophenePd(PPh₃)₄ / CuTcK₃PO₄·3H₂Otert-Butanol62 rsc.org

These examples of one-pot syntheses for related furan and thiophene-containing scaffolds illustrate a clear strategy for enhancing the efficiency of producing complex heteroaromatic systems. A future one-pot synthesis of this compound could be envisioned, potentially involving sequential cross-coupling reactions to assemble the three-ring system in a single, efficient process.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insights of 2 4 2 Furyl 3 Thienyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants for 2-[4-(2-Furyl)-3-thienyl]furan, could be located. This absence of primary data prevents any detailed discussion on its structural assignment through NMR.

Deuterium (B1214612) Labeling and Isotope Shift AnalysisThe use of deuterium labeling is a powerful method for simplifying complex NMR spectra and aiding in signal assignment through the observation of isotope shifts.mdpi.comHowever, no studies employing this technique for the analysis of this compound have been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Similarly, detailed mass spectrometric data for this compound is absent from the accessible scientific record.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture AnalysisHyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for the analysis of organic compounds.researchgate.netmdpi.comReports on the analysis of various heterocyclic compounds using these methods are common, but none specifically detail the retention behavior or mass spectrometric fragmentation of this compound.

While general knowledge about the spectroscopic properties of furan (B31954) and thiophene (B33073) exists, applying this information to generate specific data for the requested compound would be speculative and scientifically unsound. ksu.edu.sa The synthesis and characterization of related oligomers, such as furan-thiophene trimers, have been reported, but the specific isomer is not among them. nih.gov Further research and publication in peer-reviewed journals are required to provide the specific, detailed data necessary to fulfill the requested article structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound and its derivatives reveals key vibrational modes associated with its constituent aromatic rings. Aromatic compounds typically exhibit C-H stretching vibrations in the region of 3010–3080 cm⁻¹. mdpi.com The C-C stretching vibrations within the aromatic rings are generally observed between 1400 and 1600 cm⁻¹. mdpi.com For furan and its derivatives, characteristic ring vibrations, including symmetric and asymmetric C-C stretching, occur in the 1033-1414 cm⁻¹ range. globalresearchonline.net The presence of the thiophene ring introduces additional vibrational modes. The specific frequencies of these vibrations can be influenced by the substitution pattern and intermolecular interactions. mdpi.comscifiniti.com

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar bonds. For heterocyclic compounds like this compound, Raman spectra are particularly useful for characterizing the skeletal vibrations of the conjugated system. The C=C stretching vibrations within the furan and thiophene rings typically give rise to strong Raman bands. scifiniti.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and assign the vibrational frequencies observed in both IR and Raman spectra, offering a more detailed understanding of the molecule's vibrational behavior. globalresearchonline.netscifiniti.com

Electronic Absorption and Emission Spectroscopy for Optical Characteristics

The optical properties of this compound are primarily investigated using UV-Vis and fluorescence spectroscopy, which provide insights into the electronic transitions and emissive capabilities of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, which are attributed to π → π* electronic transitions within the conjugated π-electron system. msu.edu The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of the solvent. In many conjugated heterocyclic systems, the absorption spectra show two main bands. rsc.org The high-energy band corresponds to transitions within the individual heterocyclic rings, while the lower-energy band is associated with the intramolecular charge transfer between the electron-rich furan and thiophene moieties. The molar extinction coefficient (ε) for such compounds is often high, indicating strong light absorption. msu.edu

Table 1: UV-Visible Absorption Data for Related Furan/Thiophene Compounds

Compound Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Reference
Unsaturated Ketone Not Specified 242 18,000 msu.edu
Benzene (B151609) Not Specified 180 >65,000 msu.edu
Benzene Not Specified 200 8,000 msu.edu
Benzene Not Specified 254 240 msu.edu
Pyrene (B120774) Thiophene Derivatives Chloroform ~350-450 Not Specified rsc.org

Fluorescence Spectroscopy and Quantum Yield Determination

Upon excitation with UV light, this compound and related compounds exhibit fluorescence, emitting light at a longer wavelength than the absorbed light. mdpi.comresearchgate.net The fluorescence emission spectrum provides information about the energy of the first excited singlet state. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the fluorescence process. uminho.ptgoogle.com For similar purine (B94841) derivatives containing furan and thiophene, quantum yields in solution have been reported to be as high as 88%. mdpi.com The Stokes shift, the difference in wavelength between the absorption maximum and the emission maximum, is another important characteristic, with larger Stokes shifts being beneficial for various applications. uminho.pt

Table 2: Fluorescence Data for Related Furan/Thiophene Compounds

Compound Solvent Emission Maxima (nm) Quantum Yield (ΦF) Stokes Shift (nm) Reference
2,4,5-triarylimidazolyl-alanine (furyl pendants) Various Not Specified 0.64-0.77 Not Specified uminho.pt
2,4,5-triarylimidazolyl-alanine (thienyl pendants) Various Not Specified Not Specified 105-109 uminho.pt
2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones Toluene Blue-green region up to 89% Not Specified nih.gov

Electrochemical Analysis for Redox Behavior

Cyclic voltammetry is a key technique used to investigate the redox properties of this compound. This analysis provides information on the stability of the compound upon oxidation and reduction, as well as the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org The electrochemical behavior of conjugated systems like this is characterized by reversible or irreversible oxidation and reduction waves. beilstein-journals.orgnih.gov For instance, in the case of poly(2,5-di-(-2-thienyl)-furan), the monomer oxidizes at potentials greater than 0.7 V vs. Ag|AgCl. capes.gov.br The resulting oxidized films are electroactive, exhibiting two redox processes attributed to polaronic and bipolaronic states. capes.gov.br The redox potentials are crucial for understanding the electron-donating or -accepting nature of the molecule and for predicting its suitability for applications in organic electronics. acs.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(2,5-di-(-2-thienyl)-furan)
Purine
Furan
Thiophene
Benzene
Pyrene
2,4,5-triarylimidazolyl-alanine

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. als-japan.com In the context of furan- and thiophene-based compounds, CV provides insights into their oxidation and reduction potentials, which are crucial for applications in electronic devices. tandfonline.com The technique involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. als-japan.com

For related compounds, such as those containing furan and thiophene moieties, cyclic voltammetry reveals key information about their electronic behavior. For instance, studies on thienyl- and furyl-substituted tetrathiafulvalenes (TTF) have used CV to determine their half-wave potentials (E1/2). It was observed that electron-donating groups on the thienyl ring decrease the E1/2 value, while electron-attracting groups increase it. jlu.edu.cn In some cases, such as with certain furyl-TTF derivatives, no peaks were observed in the cyclic voltammogram, indicating different electrochemical behavior. jlu.edu.cn

The experimental setup for CV typically consists of a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in an electrolyte solution containing the compound of interest. als-japan.comacs.org The resulting voltammogram, a plot of current versus potential, provides a fingerprint of the electrochemical processes. lcms.cz For reversible processes, the peak current is described by the Randles-Sevcik equation, which relates the peak current to the concentration and the scan rate. als-japan.com

Compound TypeObserved CV FeatureReference
Thienyl-TTF with electron-donating groupsDecreased E1/2 jlu.edu.cn
Thienyl-TTF with electron-attracting groupsIncreased E1/2 jlu.edu.cn
Furyl-TTFNo peak observed jlu.edu.cn

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a non-destructive technique that probes the frequency-dependent impedance of a system, providing detailed information about the kinetic and diffusion processes occurring at electrode-electrolyte interfaces. srce.hrntnu.edu EIS is particularly useful for characterizing thin films of polymeric materials derived from furan and thiophene monomers. srce.hr

In a typical EIS experiment, a small amplitude sinusoidal voltage is applied to the electrochemical cell over a wide range of frequencies, and the resulting current response is measured. ntnu.edu The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). ntnu.edu These plots can be analyzed using equivalent circuit models to extract parameters such as charge transfer resistance and double-layer capacitance. ntnu.edu

For instance, EIS studies on poly(2-(2-thienyl)furan) (PTF) thin films have revealed that they possess both kinetic and diffusional charge transfer properties. srce.hr The technique has also been instrumental in demonstrating the stability and resistance to photodegradation of such materials. srce.hr It's important to note that artifacts can arise in EIS measurements, especially with high-resistance samples like ion-selective membranes, and these need to be carefully considered and modeled for accurate data interpretation. sci-hub.box

Advanced Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with one or more unpaired electrons, such as free radicals and triplet states. bhu.ac.inethernet.edu.et This method provides information about the local environment and electron distribution within a molecule. bhu.ac.in

ESR spectroscopy is based on the Zeeman effect, where the energy levels of an unpaired electron split in the presence of an external magnetic field. bhu.ac.in By applying microwave radiation, transitions between these spin states can be induced, resulting in an absorption spectrum. bhu.ac.in The presence of nuclei with a non-zero nuclear spin can cause further splitting of the ESR signal, known as hyperfine splitting, which provides valuable information about the structure and identity of the radical species. bhu.ac.in

In the context of thiophene-containing compounds, ESR has been used to characterize triplet carbenes. For example, the triplet 3-thienylcarbene was characterized by its zero-field splitting parameters obtained from the triplet EPR spectrum. nih.gov Interestingly, attempts to detect the corresponding triplet carbenes from 2-thienyldiazomethane, 3-furyldiazomethane, and 2-furyldiazomethane were not successful, highlighting the specific conditions required for ESR detection. nih.gov The use of spin markers and spin traps in ESR can also help in quantifying and identifying radical species. dgk-ev.de

SpeciesESR ObservationReference
Triplet 3-thienylcarbeneCharacterized by zero-field splitting parameters nih.gov
Triplet 2-thienylcarbeneNot detected nih.gov
Triplet 3-furylcarbeneNot detected nih.gov
Triplet 2-furylcarbeneNot detected nih.gov

Solid-State Characterization Techniques

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's properties and reactivity. iucr.orgresearchgate.net

For furan- and thiophene-containing compounds, single-crystal X-ray diffraction studies have revealed important structural features. For example, in a study of furan- and thiophene-substituted pyrazoles, the dihedral angles between the various rings were determined, showing how the different heterocyclic units are oriented with respect to each other. iucr.orgresearchgate.net In one such compound containing both a furan and a thiophene ring, the furyl ring was found to be significantly twisted relative to the dihydropyrazole ring. iucr.orgresearchgate.net

The crystal packing is also elucidated, showing how molecules interact in the solid state through forces like hydrogen bonding. iucr.orgiucr.org For instance, one furan-thienyl derivative was found to form centrosymmetric hydrogen-bonded dimers. iucr.org

Compound FeatureStructural DetailReference
Dihedral angle (Furyl ring vs. Dihydropyrazole ring)88.30 (7)° iucr.orgresearchgate.net
Crystal PackingCentrosymmetric hydrogen-bonded dimers iucr.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.twcnrs.fr XPS is a powerful tool for characterizing the surface of thin films and modified materials. cern.ch

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. cnrs.fr The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element. ntu.edu.tw Furthermore, small shifts in the binding energy (chemical shifts) provide information about the chemical environment and oxidation state of the element. ntu.edu.tw

For materials containing furan and thiophene, XPS can be used to determine the relative amounts of carbon, oxygen, and sulfur on the surface and to probe their chemical states. For example, in molybdenum-based catalysts, XPS has been used to identify different oxidation states of molybdenum (Mo6+, Mo5+, and Mo4+) on the surface. cnrs.fr The technique is sensitive to the top 1-10 nm of the material. cnrs.fr

X-ray Crystallography for Molecular Geometry.

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are essential for the purification and analytical separation of furan- and thiophene-containing compounds. chempap.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-layer chromatography (TLC) on silica (B1680970) gel has been successfully employed for the separation and differentiation of various substituted phenylfuran derivatives, including aldehydes, alcohols, thiocyanates, and isothiocyanates. chempap.org The choice of the developing system is crucial for achieving good separation, and the RF values are influenced by the nature and position of substituents on the phenyl ring. chempap.org

For more complex mixtures and for obtaining pure compounds, column chromatography is often the method of choice. oup.com For instance, furyl- and thienyl-substituted fulgides have been purified using column chromatography on silica gel with a mixture of hexane (B92381) and benzene as the eluent. oup.com Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) has proven to be a powerful tool for the detailed analysis of volatile furan and thiophene derivatives in complex matrices. nih.gov This technique allows for the identification of a large number of compounds, including those present in trace amounts. nih.gov High-performance liquid chromatography (HPLC) is another valuable technique for the separation of enantiomers of furan and thiophene derivatives.

Theoretical and Computational Investigations of 2 4 2 Furyl 3 Thienyl Furan

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling serves as a computational microscope, allowing for the detailed investigation of various molecular properties of 2-[4-(2-Furyl)-3-thienyl]furan. These theoretical approaches are essential for interpreting experimental data and guiding the design of new materials with desired characteristics.

Density Functional Theory (DFT) for Ground State Electronic Configurations

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. ekb.eg It provides a balance between accuracy and computational cost, making it suitable for studying relatively large systems like this compound and its oligomers. pku.edu.cnacs.orgmst.edu DFT calculations can predict molecular geometries, electronic properties, and vibrational frequencies. dnu.dp.ua For instance, DFT has been used to study the mechanisms of cycloaddition reactions involving furan (B31954) and thiophene (B33073) derivatives, providing insights into their reactivity. pku.edu.cn The choice of functional and basis set is crucial for obtaining reliable results, and various combinations are often tested to ensure the accuracy of the calculations. mst.edu

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.edu This method is an extension of DFT that allows for the calculation of electronic excited states, providing information about absorption and emission spectra. chemrxiv.orgohio-state.edu TD-DFT is a powerful tool for understanding the photophysical properties of molecules and is often used to support experimental spectroscopic data. rsc.orgresearchgate.net

By applying TD-DFT, researchers can predict the energies of electronic transitions, which correspond to the peaks observed in UV-Vis absorption spectra. rsc.org This information is critical for applications in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. For related systems containing furan and thiophene moieties, TD-DFT calculations have been instrumental in correlating their molecular structure with their observed optical properties. rsc.org

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide highly accurate results for electronic structure. acs.orgrsc.org

For molecules containing furan and thiophene rings, ab initio calculations have been used to study conformational properties and to obtain benchmark energetic data. mst.edursc.org For example, studies on dithienyl and furyl thienyl ketones have employed ab initio MO calculations to understand their ground-state conformers. rsc.org While computationally more demanding than DFT, ab initio methods are valuable for validating the results of less computationally expensive methods and for providing a deeper understanding of the electronic interactions within the molecule. mst.edu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and its ability to participate in electronic transitions. malayajournal.orgajchem-a.com

In compounds containing furan and thiophene rings, the distribution of the HOMO and LUMO across the molecule determines its electron-donating and electron-accepting capabilities. rsc.org Theoretical calculations show that for many such systems, the HOMO and LUMO are delocalized over the entire conjugated framework. rsc.orgresearchgate.net This delocalization is crucial for efficient charge transport, a desirable property for materials used in organic electronics. researchgate.net The analysis of HOMO and LUMO energies and distributions for this compound can provide valuable insights into its potential for use in such applications.

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Furan-Thiophene System

This table presents hypothetical data based on typical findings for similar compounds to illustrate the concepts of HOMO-LUMO analysis.

OrbitalEnergy (eV)Description
HOMO -5.85Primarily localized on the thiophene ring with significant contribution from the furan ring.
LUMO -2.15Delocalized across both the furan and thiophene rings.
HOMO-LUMO Gap 3.70Indicates good electronic stability.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.defaccts.de By transforming the calculated wave function into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs), NBO analysis provides a quantitative picture of bonding and orbital interactions. uni-muenchen.de

For molecules with conjugated systems like this compound, NBO analysis can reveal the extent of π-electron delocalization across the furan and thiophene rings. acadpubl.eu The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals provides a measure of the stabilizing effects of electron delocalization. acadpubl.euresearchgate.net This information is crucial for understanding the molecule's electronic structure and reactivity.

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions

This table provides a hypothetical example of NBO analysis results to demonstrate the concept of stabilization energies from orbital interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C=C) Thiopheneπ(C=C) Furan25.5
LP(O) Furanπ(C=C) Thiophene15.2
LP(S) Thiopheneπ*(C=C) Furan12.8

Chemical Valence Indices and Bond Order Characterization

Chemical valence indices and bond order calculations provide quantitative measures of the bonding between atoms in a molecule. These indices help in characterizing the nature of the chemical bonds (e.g., single, double, or intermediate) and can be correlated with bond strengths and lengths.

For conjugated systems like this compound, the bond orders of the carbon-carbon bonds within and between the rings can indicate the degree of π-electron delocalization. A higher bond order suggests a greater degree of double-bond character. These theoretical parameters are valuable for understanding the planarity and rigidity of the molecular structure, which in turn affect the electronic and optical properties of the material.

Aromaticity and Antiaromaticity Assessment in Heteroaromatic Frameworks

The arrangement of furan and thiophene rings in this molecule raises questions about the extent of electron delocalization and aromatic character across the entire framework. Computational methods are invaluable for quantifying these properties.

Theoretical Descriptors of Aromaticity

Aromaticity, a key concept in organic chemistry, is not directly observable but can be inferred from various molecular properties. mdpi.com Several theoretical descriptors are employed to quantify the aromatic character of cyclic systems. mdpi.com

Structural Descriptors: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based indicator. mdpi.com It evaluates the deviation of bond lengths within a ring from an ideal aromatic system, with a value of 1 representing a fully aromatic system like benzene (B151609). nih.gov

Magnetic Descriptors: Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. mdpi.com It is calculated as the negative of the magnetic shielding at a specific point, typically the ring's center. Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity. mdpi.commdpi.com The NICS(1)zz value, which considers the out-of-plane tensor component at 1 Å above the ring, is often considered a more reliable measure. mdpi.commdpi.com

Electronic Descriptors: Electronic descriptors focus on electron delocalization. The Aromatic Fluctuation Index (FLU) measures the fluctuation of electronic charge between adjacent atoms in a ring, with lower values indicating higher aromaticity. nih.govresearchgate.net The Para-Delocalization Index (PDI) and the Multicenter Delocalization Index (MCI) are other measures of electron sharing. nih.gov

The relative aromaticity of the individual furan and thiophene rings generally follows the order: thiophene > pyrrole (B145914) > furan. slideshare.net This trend is attributed to the electronegativity of the heteroatoms. slideshare.net In the context of this compound, the less aromatic furan rings are more susceptible to reactions that disrupt their aromaticity. grafiati.com

Table 1: Common Theoretical Descriptors of Aromaticity

DescriptorTypePrincipleInterpretation
HOMA StructuralMeasures bond length equalization.Values closer to 1 indicate higher aromaticity. nih.gov
NICS MagneticMeasures magnetic shielding at the ring center.Negative values indicate aromaticity; positive values indicate antiaromaticity. mdpi.commdpi.com
FLU ElectronicMeasures electron delocalization fluctuation.Lower values indicate higher aromaticity. researchgate.net

Investigation of Excited State Aromaticity

The concept of aromaticity can also be extended to electronically excited states. According to Baird's rule, the rules for aromaticity are reversed in the lowest triplet excited state (T1) and the first singlet excited state (S1). mappingignorance.org This means that (4n+2) π-electron systems, which are aromatic in the ground state, become antiaromatic in their excited states, and vice versa. mdpi.com This reversal of aromaticity can lead to significant changes in molecular geometry and reactivity upon photoexcitation. mdpi.comnih.gov

The investigation of excited-state aromaticity (ESA) and antiaromaticity (ESAA) helps in understanding and predicting photochemical reactions and the properties of photoactive materials. mappingignorance.orguochb.cz For instance, molecules may undergo structural changes, such as planarization, to achieve aromatic stabilization in the excited state. nih.gov The interplay between ground-state and excited-state aromaticity can be used to tune the energy levels of molecules for applications in organic electronics. However, the assessment of excited-state aromaticity can be complex, as it may involve different types of excited states (e.g., π,π* or n,π*) and requires careful selection of computational methods and aromaticity descriptors. uochb.czdiva-portal.org

Conformational Analysis and Inter-ring Torsional Energy Profiles

For related oligomers containing furan and thiophene rings, density functional theory (DFT) and ab initio calculations have been employed to study their conformational preferences. researchgate.netacs.org Studies on similar systems like 2-(2-thienyl)furan (B1594471) have shown that two planar or nearly planar conformations, termed syn and anti, are the most stable. nih.gov The anti conformer, where the heteroatoms of the adjacent rings are on opposite sides of the inter-ring bond, is typically the global minimum, while the syn conformer is a local minimum. nih.gov

For a simple 2-(2-thienyl)furan system, the energy difference between the syn and anti conformers is small, around 0.3 kcal/mol. nih.gov The rotational barrier between these minima is approximately halfway between that of 2,2'-bifuran (B1329537) (around 4 kcal/mol) and 2,2'-bithiophene (B32781) (around 2 kcal/mol). nih.gov DFT calculations at the B3LYP/6-31G(d) level for a thienylfuran dimer indicated that the most stable conformer is fully coplanar with a transoid structure. researchgate.net This is supported by X-ray crystallographic data of a larger oligo(thienylfuran) which revealed a nearly planar π-conjugated system. researchgate.net

In the case of this compound, the presence of the third ring will introduce additional torsional degrees of freedom, leading to a more complex conformational landscape. However, the fundamental preference for planar or near-planar arrangements of adjacent rings is expected to persist.

Table 2: Calculated Conformational Data for Related Heteroaromatic Dimers

MoleculeMethodMost Stable ConformationEnergy Difference (syn-anti)Rotational Barrier
2,2'-bifuran CCSD(T)/CBSanti~2 kcal/mol nih.gov~4 kcal/mol nih.gov
2-(2-thienyl)furan CCSD(T)/CBSanti~0.3 kcal/mol nih.govIntermediate nih.gov
2,2'-bithiophene CCSD(T)/CBSanti~0.4 kcal/mol nih.gov~2 kcal/mol nih.gov
thienylfuran (n=2) B3LYP/6-31G(d)Coplanar transoid--

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways and predict the distribution of products.

Predictive Modeling of Regioselectivity and Haloselectivity

For electrophilic aromatic substitution reactions, which are common for furan and thiophene, the position of attack (regioselectivity) is a critical factor. Computational models can predict the most favorable site for electrophilic attack by calculating properties such as proton affinities or the energies of intermediate structures. nih.gov For halogenation reactions, these models can also predict the haloselectivity.

In systems containing both furan and thiophene rings, the higher reactivity of the furan ring towards electrophiles often dictates the initial site of reaction. grafiati.com The relative aromaticity of the rings plays a significant role, with the less aromatic furan ring being more susceptible to attack. grafiati.com Computational tools like RegioSQM can predict the regioselectivity of such reactions with a high degree of accuracy by calculating proton affinities. nih.gov

Transition State and Reaction Pathway Determination

A detailed understanding of a reaction mechanism requires the identification of transition states—the high-energy structures that connect reactants, intermediates, and products. Computational methods can locate these transition states and calculate their energies, which correspond to the activation barriers of the reaction steps.

For example, in cycloaddition reactions, which furan readily undergoes, computational studies can elucidate the stepwise or concerted nature of the mechanism and explain the observed stereoselectivity. acs.org Similarly, for acyl transfer reactions involving related furoate esters, computational analysis has been used to support a two-step addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com In the context of this compound, computational studies could be employed to investigate various reaction pathways, such as those initiated by electrophilic attack, oxidation, or photochemical excitation, providing a molecular-level understanding of its chemical behavior.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in predicting the behavior of new compounds and guiding the design of molecules with desired characteristics. researchgate.net For this compound and related oligomers, QSAR/QSPR studies are crucial for understanding how structural modifications influence their electronic, spectroscopic, and electrochemical properties.

Derivation of Molecular Descriptors for Predictive Studies

The foundation of any QSAR/QSPR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are categorized into several types:

  • Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
  • Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
  • Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. mdpi.com
  • Constitutional Descriptors: These reflect the molecular composition, including molecular weight and atom counts.
  • For furan and thiophene-based compounds, quantum-chemical descriptors are particularly important due to their conjugated π-electron systems. researchgate.netwiley.com Density Functional Theory (DFT) is a commonly employed method to calculate these descriptors. researchgate.net For instance, the B3LYP functional with a 6-31G* basis set has been used to study the electronic structure of thiophene-pyrrole based oligomers. researchgate.net The choice of descriptors is critical and is often guided by the property being modeled. For example, in a study of 2-furylethylenes, both non-stochastic and stochastic bond-based quadratic indices were used to predict the partition coefficient (log P) and antibacterial activity. scielo.org.mxredalyc.org

    A variety of software tools are available for the calculation of these descriptors. Genetic algorithms are often employed to select the most relevant subset of descriptors for building robust and predictive QSAR/QSPR models. analis.com.my

    Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Similar Heterocyclic Compounds

    Descriptor Type Examples Relevance to this compound
    Topological Wiener index, Randić index Describes molecular branching and size, which can influence intermolecular interactions.
    Geometrical Molecular surface area, Molecular volume Relates to solubility and transport properties.
    Quantum-Chemical HOMO/LUMO energies, Dipole moment, Mulliken charges Crucial for predicting electronic properties, reactivity, and spectroscopic behavior. mdpi.com
    Constitutional Molecular weight, Number of heteroatoms Basic descriptors that contribute to overall molecular properties.

    Correlation with Spectroscopic and Electrochemical Data

    Once a set of molecular descriptors is established, it can be correlated with experimentally determined spectroscopic and electrochemical data. This correlation is typically achieved through statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). analis.com.my

    Spectroscopic Data Correlation: The electronic absorption spectra of conjugated molecules like this compound are influenced by their electronic structure. QSAR/QSPR models can predict absorption maxima (λ_max) by correlating them with descriptors such as the HOMO-LUMO gap. mdpi.com For example, a linear relationship between the calculated HOMO/LUMO energies and experimental redox potentials has been demonstrated for azulenes substituted with thiophen- or furan-vinyl-pyridine. mdpi.com In a study on (E)-3-(furan-2-yl) acrylohydrazide derivatives, UV-visible absorption spectra were recorded, and cyclic voltammetry was used to investigate their electrochemical behavior, demonstrating the link between structure and these properties. chemrxiv.org

    Electrochemical Data Correlation: The electrochemical properties, such as oxidation and reduction potentials, are directly related to the HOMO and LUMO energy levels, respectively. A lower HOMO energy corresponds to a higher oxidation potential, while a higher LUMO energy indicates a lower reduction potential. QSAR models can effectively predict these potentials. For instance, in a study of di-2-thienyl ketone thiosemicarbazone, electrochemical measurements revealed irreversible redox processes. researchgate.net

    Table 2: Correlation of Experimental Data with Molecular Descriptors for Furan/Thiophene Systems

    Experimental Data Relevant Molecular Descriptors Statistical Method Reference
    UV-Vis Absorption Maximum (λ_max) HOMO-LUMO gap, Polarizability Multiple Linear Regression (MLR) mdpi.com
    Oxidation Potential HOMO Energy Linear Regression mdpi.com
    Reduction Potential LUMO Energy Linear Regression mdpi.com
    Partition Coefficient (log P) Bond-based quadratic indices Multiple Linear Regression (MLR) scielo.org.mxredalyc.org

    These correlations are not only predictive but also provide a deeper understanding of the structure-property relationships governing the behavior of these materials.

    Machine Learning Applications in Materials Science and Compound Prediction

    The advent of machine learning (ML) has revolutionized materials science by enabling the rapid screening and prediction of properties for novel compounds. nih.gov ML algorithms, such as neural networks, support vector machines, and random forests, can handle large datasets and complex, non-linear relationships between molecular descriptors and material properties. nih.govaip.org

    In the context of organic electronics, where furan and thiophene oligomers are prominent, ML models are being developed to predict key properties like charge carrier mobility, and HOMO-LUMO gaps. researchgate.netrsc.org These models are trained on large databases of known materials, often populated with data from high-throughput computational screening using methods like DFT. engineering.org.cn

    One significant application is the use of generative models, such as recurrent neural networks (RNNs), to design new molecules with desired electronic properties. rsc.org These models learn the underlying patterns in chemical structures and can generate novel, valid chemical structures that are optimized for a specific application, such as organic photovoltaics. rsc.org For instance, deep generative models have been used to discover novel donor-acceptor oligomers, which often incorporate thiophene and furan units. rsc.org

    The general workflow for ML-driven compound prediction involves:

  • Data Curation: Assembling a large and diverse dataset of molecules with their corresponding properties.
  • Feature Engineering: Calculating a comprehensive set of molecular descriptors.
  • Model Training: Training an ML model on the dataset to learn the structure-property relationships.
  • Model Validation: Evaluating the model's predictive performance on an independent test set.
  • In Silico Screening: Using the trained model to predict the properties of a large virtual library of candidate molecules.
  • Experimental Validation: Synthesizing and testing the most promising candidates identified by the ML model.
  • This approach significantly accelerates the discovery of new materials with tailored properties, reducing the reliance on time-consuming and expensive experimental synthesis and characterization. nih.gov

    Solvation Effects on Molecular Structure and Reactivity

    The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. For conjugated systems like this compound, solvation effects can alter the conformational preferences and electronic properties.

    Computational chemistry provides powerful tools to study solvation effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. cmu.edu This approach allows for the calculation of molecular properties in the presence of a solvent, providing insights into how the solvent environment modulates the molecule's behavior.

    In the context of spectroscopic properties, solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of solvation effects. By studying the solvatochromic shifts in the UV-Vis spectra, it is possible to gain information about the change in dipole moment upon electronic excitation. mdpi.com

    The choice of solvent can also impact electrochemical measurements. The redox potentials of a compound can shift depending on the solvent's polarity and its ability to stabilize the charged species formed during oxidation or reduction. Therefore, understanding solvation effects is critical for the accurate prediction and interpretation of the properties and reactivity of this compound in different media.

    Comparative Analysis and Structure Function Relationships of 2 4 2 Furyl 3 Thienyl Furan

    Comparative Electronic and Optical Characteristics with Related Oligoheterocycles

    The electronic and optical properties of oligoheterocycles are intrinsically linked to their molecular structure, including the nature of the heteroatoms and the extent of π-conjugation. rsc.orgresearchgate.net

    Oligothiophenes and Oligofurans

    Oligothiophenes and oligofurans are fundamental building blocks in the field of organic electronics. rsc.orgresearchgate.net Generally, oligofurans exhibit higher fluorescence, better molecular packing, and greater rigidity compared to their oligothiophene counterparts. rsc.org This is attributed to the smaller size of the oxygen atom in furan (B31954) compared to the sulfur atom in thiophene (B33073), which leads to less steric hindrance and promotes a more planar structure. researchgate.net

    In terms of electronic properties, oligofurans have been shown to have lower oxidation potentials than oligothiophenes. rsc.org For instance, the oxidation onset potential for terfuran is significantly lower than that of terthiophene. rsc.org This suggests that polyfurans could be advantageous over polythiophenes in certain applications as they require a lower doping potential, which can minimize destructive side reactions. rsc.org Despite the differences in oxidation potentials, oligofurans can display electronic properties, such as field-effect mobilities, that are similar to those of their oligothiophene analogues. rsc.org

    The optical properties also differ between these two classes of oligomers. While both absorb light in the UV-visible range, the absorption spectra of alternating thiophene/furan oligomers are more similar to those of the corresponding oligothiophenes and show a greater bathochromic (red) shift compared to oligofurans. nih.gov This indicates that the HOMO-LUMO gaps in oligo(thienylfuran)s are closer to those of oligothiophenes. researchgate.netnih.gov

    PropertyOligofuransOligothiophenes
    Fluorescence HigherLower
    Molecular Packing BetterLess efficient
    Rigidity More rigidLess rigid
    Oxidation Potential LowerHigher
    HOMO-LUMO Gap LargerSmaller

    Pyrene-Based Furyl and Thienyl Derivatives

    The incorporation of pyrene (B120774), a flat aromatic molecule with excellent fluorescence properties, into structures with furyl and thienyl substituents has been a subject of detailed study. rsc.orgresearchgate.netrsc.org These hybrid molecules can absorb light in the UV or violet range and emit in the blue-violet spectral region. rsc.orgresearchgate.net

    A key finding in the study of pyrene derivatives is that the HOMO-LUMO orbitals are delocalized uniformly between the pyrene core and the aryl substituents. rsc.orgrsc.org This delocalization is crucial for their potential applications in devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In fact, the good electrochemical stability of these thienyl and furyl hybrids of pyrene makes them promising candidates for light-emitting electrochemical cells. rsc.orgrsc.org

    When comparing thienyl and furyl derivatives of pyrene, thienyl derivatives tend to have larger Stokes shifts, suggesting a greater dominance of non-radiative deactivation processes. rsc.org Interestingly, for derivatives with two substituents, the position of the substituent (cis or trans) does not appear to affect the fluorescence emission frequencies. rsc.org

    Influence of Heteroatom Identity and Positional Isomerism on Molecular Behavior

    The identity of the heteroatom (e.g., sulfur in thiophene vs. oxygen in furan) directly impacts the electronic properties of the molecule. scribd.com The higher electronegativity of oxygen compared to sulfur can lead to different electronic properties in furan-based materials. rsc.org This difference in electronegativity also contributes to variations in aromaticity, with thiophene generally considered more aromatic than furan. slideshare.net The smaller covalent radius of oxygen compared to sulfur can also lead to shorter π-stacking distances in the solid state, which can improve charge carrier transport. researchgate.net

    Positional isomerism, which refers to compounds with the same molecular formula but different positions of functional groups or substituents on a carbon chain, also plays a critical role. solubilityofthings.com In the context of oligoheterocycles, the arrangement of the heteroatoms can affect the planarity of the molecule. For example, calculations on bithiophene, thienylfuran, and bifuran show that while bithiophene has a twisted most stable conformer, thienylfuran and bifuran have fully coplanar transoid structures. nih.govcapes.gov.br This planarity is crucial for effective π-conjugation and, consequently, for the electronic and optical properties of the material. rsc.orgrsc.orgnih.gov Studies on coordination polymers have also demonstrated that positional isomerism can lead to different chain shapes (linear vs. zigzag) and distinct supramolecular networks, which in turn affect properties like photochromism. rsc.org

    Structure-Reactivity Correlations in Heteroaromatic Systems

    The reactivity of heteroaromatic systems like furan and thiophene is closely tied to their structure, particularly their aromaticity and the electron-donating or -withdrawing nature of the heteroatom. slideshare.netmsu.edu

    In terms of electrophilic substitution, the general order of reactivity is pyrrole (B145914) >> furan > thiophene > benzene (B151609). msu.edu This indicates that the furan ring is more susceptible to attack by electrophiles than the thiophene ring. msu.edu The lower aromaticity of furan compared to thiophene contributes to this higher reactivity. rsc.org This difference in reactivity is evident in reactions like the Diels-Alder reaction, where furan can act as a diene under milder conditions than thiophene. rsc.org

    The position of substitution is also a key factor. For many electrophilic substitution reactions, the C2-position of both furan and thiophene is the preferred site of attack. researchgate.net However, the regioselectivity of reactions can be influenced by the specific reagents and reaction conditions. For instance, in palladium-catalyzed direct C-H arylation, the position of arylation on furan and thiophene derivatives can be controlled to occur at either the C3 or C5 position by choosing the appropriate base and solvent. researchgate.net

    Exploration of Bioisosteric Relationships in Furan and Thiophene Derivatives

    Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design. researchgate.net Furan and thiophene are considered classical bioisosteres of the benzene ring and of each other. researchgate.netnih.govresearchgate.net

    The replacement of a phenyl group with a thienyl or furyl group can significantly impact a molecule's biological activity. nih.gov This is because the heteroatom can alter the molecule's size, shape, electronic distribution, and ability to form hydrogen bonds. nih.gov For example, the sulfur atom in thiophene can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

    Future Research Directions and Emerging Applications of 2 4 2 Furyl 3 Thienyl Furan

    Development of Green Chemistry-Compliant Synthetic Routes

    The future synthesis of 2-[4-(2-Furyl)-3-thienyl]furan and its derivatives is increasingly steering towards environmentally benign methodologies. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. In contrast, green chemistry approaches aim to improve efficiency and reduce environmental impact.

    Future research will likely focus on:

    Catalytic Methods: Exploring novel catalysts, particularly those based on abundant and non-toxic metals like copper and zinc, can facilitate more efficient and selective reactions. chim.it The use of metal catalysts has already proven effective in generating (2-furyl)carbene complexes, which are valuable intermediates in the synthesis of functionalized furans. chim.it

    Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of volatile organic solvents or in water aligns with the principles of green chemistry. mdpi.com For instance, the condensation of 2-acetylfuran (B1664036) or 2-acetylthiophene (B1664040) with benzaldehyde (B42025) has been achieved in an aqueous sodium hydroxide (B78521) solution at room temperature with near-quantitative yields. mdpi.com

    Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free alternative for synthesizing complex organic molecules and metal-organic frameworks, reducing both solvent waste and reaction times. acs.org

    Renewable Feedstocks: Furan-based starting materials can often be derived from renewable biological sources, presenting a sustainable alternative to petrochemical-based precursors. cdnsciencepub.com

    Recent advancements in the synthesis of related heterocyclic compounds have demonstrated the feasibility of these green approaches. For example, the synthesis of various chalcones containing furan (B31954) and thiophene (B33073) rings has been successfully achieved using greener reaction conditions. mdpi.com

    Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

    A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Advanced spectroscopic techniques are poised to provide unprecedented insights into these processes.

    Future research directions in this area include:

    In-situ Spectroscopy: Techniques such as time-resolved fluorescence spectroscopy and UV-Vis absorption spectroscopy can monitor reactions as they occur, providing real-time data on the formation of intermediates and products. rsc.org

    Coupled Spectroscopic and Microscopic Techniques: Combining techniques like Raman spectroscopy with transmission electron microscopy (TEM) and electron energy-loss spectroscopy (EELS) allows for the correlation of chemical information with morphological and electronic properties at the nanoscale. arxiv.org This is particularly relevant for studying the performance of these materials in electronic devices.

    Matrix Isolation Spectroscopy: This technique, which involves trapping reactive species in an inert gas matrix at low temperatures, allows for the detailed characterization of transient intermediates like carbenes. marquette.edu For instance, triplet 3-thienylcarbene has been successfully characterized using IR, UV/Vis, and EPR spectroscopy in an argon matrix. marquette.edu

    These advanced methods will enable researchers to build a more complete picture of the reaction pathways, transition states, and kinetic profiles associated with this compound and its derivatives.

    Computational Design of Functionalized Derivatives with Tailored Electronic Profiles

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new materials with specific electronic and optical properties. ekb.eg By modeling the structure and behavior of molecules at the quantum level, researchers can predict their properties before undertaking lengthy and expensive laboratory synthesis.

    For this compound, computational design will be instrumental in:

    Predicting HOMO-LUMO Gaps: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical parameters that determine the electronic and optical properties of a material. ekb.eg DFT calculations can accurately predict these values, allowing for the rational design of derivatives with desired band gaps for specific applications.

    Simulating Spectroscopic Data: Theoretical calculations can support and interpret experimental spectroscopic data, providing a deeper understanding of the electronic transitions observed. rsc.org

    Investigating Reaction Mechanisms: Computational modeling can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, offering valuable insights into reaction kinetics and selectivity. researchgate.net

    The synergy between computational design and experimental synthesis will accelerate the discovery of novel functionalized derivatives of this compound with optimized performance for a range of applications.

    Exploration in Organic Electronics and Material Science

    The π-conjugated system of this compound makes it a highly promising candidate for applications in organic electronics and materials science. Furan-based polymers, in particular, have shown significant potential as building blocks for various electronic devices. rsc.org

    Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

    The ability to transport charge carriers efficiently is a key requirement for materials used in OFETs and OLEDs. The unique electronic structure of furan- and thiophene-containing oligomers and polymers makes them attractive for these applications.

    OFETs: Research has shown that oligomers containing furan rings can exhibit p-type semiconductor behavior with field-effect mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs. researchgate.net The development of new derivatives of this compound could lead to materials with even higher charge carrier mobilities, a critical factor for improving the performance of OFETs.

    OLEDs: Furan-based polymers have demonstrated excellent performance as building materials for highly efficient OLEDs. rsc.org The lower resonance stabilization energy of furan compared to benzene (B151609) can lead to higher molecular hyperpolarizability, a desirable property for chromophores in OLEDs. rsc.org The synthesis of novel derivatives of this compound could yield materials that act as both electron transport and light-emitting layers in OLED devices. researchgate.net

    Semiconductor Material Investigations

    The semiconducting properties of materials based on this compound are a central focus of ongoing research. The inherent environmental stability and potential for high performance make these materials competitive with more traditional inorganic semiconductors. researchgate.net

    Future investigations will likely focus on:

    Tuning Electronic Properties: By strategically modifying the chemical structure of the parent compound, researchers can fine-tune its electronic properties to meet the specific requirements of different semiconductor applications.

    Understanding Structure-Property Relationships: A key goal is to establish clear relationships between the molecular structure of these materials and their resulting semiconductor performance. This knowledge is essential for the rational design of next-generation organic semiconductors.

    Device Fabrication and Characterization: The ultimate test of these materials is their performance in actual electronic devices. Continued research into device fabrication and characterization will be crucial for translating the promise of these materials into practical applications.

    Theoretical Insights into Novel Reaction Pathways

    Theoretical chemistry provides a powerful lens through which to explore novel and potentially more efficient reaction pathways for the synthesis and modification of this compound. By modeling the potential energy surfaces of reactions, chemists can identify new routes that may be more selective or proceed under milder conditions.

    Future theoretical studies could investigate:

    Unimolecular Dissociation: Understanding the decomposition pathways of furan and its derivatives at high temperatures is crucial for applications in combustion and pyrolysis.

    Hydride Transfer Reactions: The reactivity of furan and thiophene heterocycles in hydride transfer reactions can be explored to understand their redox properties and potential as reducing agents. acs.org

    Cycloaddition Reactions: Theoretical studies can elucidate the mechanisms of cycloaddition reactions involving furan and thiophene moieties, which are important for the construction of more complex heterocyclic systems.

    These theoretical investigations will not only deepen our fundamental understanding of the chemistry of this compound but also guide the development of new and innovative synthetic methodologies.

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of 2-[4-(2-Furyl)-3-thienyl]furan to improve yield and purity?

    • Methodology : Utilize multi-step organic reactions, such as coupling furan and thiophene derivatives via Suzuki-Miyaura or Stille cross-coupling reactions. Monitor reaction conditions (temperature, catalyst loading) using HPLC or GC-MS to identify optimal parameters. For example, highlights the importance of optimizing reaction conditions for structurally similar thiophene-furan hybrids, emphasizing catalyst choice (e.g., Pd(PPh₃)₄) and solvent selection (e.g., DMF or THF) .
    • Data Analysis : Compare yields under varying conditions (e.g., 60°C vs. 80°C) and assess purity via NMR spectroscopy.

    Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

    • Methodology : Combine X-ray crystallography (for definitive stereochemical confirmation) with ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). demonstrates the use of X-ray diffraction to resolve diaryl-furan derivatives, while emphasizes IR spectroscopy for functional group identification in furan-thiophene systems .
    • Example : Assign NMR peaks by comparing experimental shifts to computational predictions (e.g., using Gaussian or ACD/Labs software).

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.